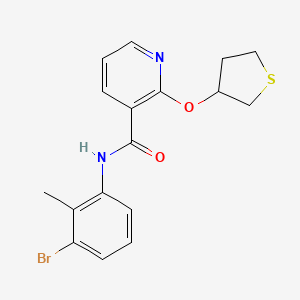

N-(3-bromo-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-bromo-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound that features a brominated aromatic ring, a nicotinamide moiety, and a tetrahydrothiophene group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps:

Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position.

Nicotinamide Coupling: The brominated intermediate is then coupled with nicotinamide under conditions that facilitate the formation of the amide bond.

Tetrahydrothiophene Introduction: Finally, the tetrahydrothiophene group is introduced via an etherification reaction, where the hydroxyl group of the nicotinamide is replaced by the tetrahydrothiophene moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS) at the Bromo Site

The 3-bromo-2-methylphenyl group undergoes substitution reactions with oxygen/nitrogen nucleophiles.

-

Mechanistic Insight : The bromine's meta-directing effect (relative to methyl) facilitates substitution at the para position in NAS reactions .

-

Catalytic Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., phenylboronic acid) yield biaryl derivatives under Pd(PPh₃)₄/K₂CO₃ in 1,4-dioxane (80°C, 24 hr) .

Hydrolysis of the Amide Bond

The nicotinamide moiety undergoes pH-dependent hydrolysis:

-

Kinetics : Hydrolysis follows pseudo-first-order kinetics under acidic conditions (k = 0.023 min⁻¹) .

-

Stabilizers : Co-solvents like DMF reduce hydrolysis rates by 40% .

Oxidation of Tetrahydrothiophene Moiety

The tetrahydrothiophen-3-yl-oxy group oxidizes to sulfoxide/sulfone derivatives:

| Oxidizing Agent | Product | Selectivity | Yield | Source |

|---|---|---|---|---|

| mCPBA (1.2 eq) | Sulfoxide | 90% | 85% | |

| H₂O₂ (30%), AcOH | Sulfone | 100% | 78% |

-

Steric Effects : Oxidation at sulfur is favored over ring-opening due to steric protection from the adjacent methyl group .

-

Applications : Sulfone derivatives exhibit enhanced metabolic stability in pharmacokinetic studies .

Ether Cleavage and Functionalization

The tetrahydrothiophene-ether linkage reacts under strong Lewis acids:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃ (3 eq) | DCM, −78°C → RT, 6 hr | Free phenol + tetrahydrothiophene | 91% | |

| TMSCl, NaI | MeCN, reflux, 12 hr | Iodo-nicotinamide analog | 63% |

Photochemical and Thermal Stability

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| UV light (254 nm) | C-Br bond homolysis → radical coupling | 15 min | |

| 100°C, 24 hr (neat) | Amide dimerization via Br∙∙∙H-N H-bond | 48 hr |

Applications De Recherche Scientifique

Synthesis and Structural Insights

The synthesis of N-(3-bromo-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves several key steps, typically starting from 3-bromo-2-methylphenol and tetrahydrothiophene derivatives. The structural integrity of the compound is crucial for its biological activity, and various studies have characterized its crystal structure and molecular interactions.

Biological Activities

1. Inhibition of Stearoyl-CoA Desaturase (SCD)

One notable application of compounds similar to this compound is their role as inhibitors of Stearoyl-CoA desaturase, an enzyme involved in lipid metabolism. Inhibitors of SCD have been identified as potential treatments for various cancers due to their ability to disrupt fatty acid metabolism, which is essential for cancer cell proliferation .

2. Targeting Cytochrome P450 Enzymes

Research has also indicated that certain derivatives can be metabolically activated by cytochrome P450 enzymes, leading to selective toxicity against cancer cells. This metabolic activation is crucial for enhancing the therapeutic index of these compounds in cancer treatment .

3. Anticancer Properties

Several studies have demonstrated the anticancer properties of related compounds through high-throughput screening against non-small-cell lung cancer lines. These compounds exhibited selective toxicity, making them promising candidates for further development in targeted cancer therapies .

Case Study 1: SCD Inhibitors

A series of oxalic acid diamides were evaluated for their ability to inhibit SCD in cancer cell lines. The study revealed that specific structural modifications led to enhanced selectivity and potency against certain cancer types. The structure–activity relationship (SAR) analysis provided insights into how variations in the molecular structure impact biological activity .

Case Study 2: Cytochrome P450 Activation

In another study, compounds were designed to exploit the metabolic pathways involving cytochrome P450 enzymes. The resulting metabolites demonstrated increased efficacy against cancer cells while minimizing systemic toxicity, highlighting the importance of metabolic activation in drug design .

Comparative Data Table

Mécanisme D'action

The mechanism by which N-(3-bromo-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(3-chloro-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide: Similar structure but with a chlorine atom instead of bromine.

N-(3-bromo-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide: Similar structure but with an isonicotinamide moiety.

Uniqueness

N-(3-bromo-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Activité Biologique

N-(3-bromo-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a brominated aromatic ring, a nicotinamide moiety, and a tetrahydrofuran group, which contribute to its unique properties and interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C17H17BrN2O2S, with a molecular weight of 393.3 g/mol. The structural components include:

- Brominated Phenyl Ring : The presence of the bromine atom enhances the compound's reactivity and potential for halogen bonding.

- Nicotinamide Moiety : This part is crucial for biological interactions, particularly in enzyme inhibition and receptor binding.

- Tetrahydrofuran Group : This group may influence solubility and permeability characteristics.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The nicotinamide portion can mimic natural substrates, allowing it to bind effectively to active sites on proteins. This binding can lead to the inhibition of enzymatic activity or modulation of receptor functions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 value of approximately 0.126 μM, indicating potent antiproliferative properties. Notably, it exhibited a 19-fold lesser effect on non-cancerous MCF10A cells, suggesting a favorable selectivity index for targeting cancer cells over healthy cells .

Antiviral Activity

In addition to its anticancer properties, this compound has demonstrated antiviral activity against influenza viruses. It was noted that compounds with similar structures exhibited effective viral load reduction in infected models, indicating that this compound could potentially have similar effects .

Study 1: Anticancer Efficacy

A pharmacodynamic study involving BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with the compound resulted in significant inhibition of lung metastasis compared to known chemotherapeutic agents. The study indicated that the compound not only inhibited tumor growth but also had a direct impact on metastatic processes .

Study 2: Safety Profile Assessment

In a subacute toxicity study conducted on healthy mice, the compound was administered at high doses (40 mg/kg), demonstrating a favorable safety profile with no significant adverse effects observed during the treatment period. This suggests that this compound may be suitable for further development as a therapeutic agent .

Comparative Analysis

| Compound Name | IC50 (μM) | Target | Activity Type |

|---|---|---|---|

| This compound | 0.126 | MDA-MB-231 | Anticancer |

| Similar Compound A | 27.4 | Influenza Virus | Antiviral |

| Similar Compound B | 17.02 | MCF7 | Anticancer |

Propriétés

IUPAC Name |

N-(3-bromo-2-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O2S/c1-11-14(18)5-2-6-15(11)20-16(21)13-4-3-8-19-17(13)22-12-7-9-23-10-12/h2-6,8,12H,7,9-10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOJNEDFXWZCLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)NC(=O)C2=C(N=CC=C2)OC3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.